

Benchmarking IR-825: A Comparative Guide to NIR-II Probe Performance

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Compound of Interest					
Compound Name:	IR-825				
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For researchers, scientists, and drug development professionals, the selection of an appropriate near-infrared-II (NIR-II) fluorescent probe is critical for achieving high-resolution in vivo imaging. This guide provides an objective comparison of **IR-825**'s performance against other commonly used NIR-II probes, supported by experimental data and detailed protocols to aid in your research and development endeavors.

The second near-infrared window (NIR-II, 1000-1700 nm) offers significant advantages for in vivo imaging, including deeper tissue penetration, reduced autofluorescence, and lower light scattering compared to the traditional visible and NIR-I windows. **IR-825**, a heptamethine cyanine dye, has emerged as a versatile probe in this region, particularly for photothermal therapy applications due to its strong absorbance in the NIR spectrum. This guide will delve into the photophysical properties of **IR-825** and compare them with those of other well-established NIR-II probes: Indocyanine Green (ICG), IR-1061, and CH-4T.

Comparative Photophysical and In Vivo Performance

To facilitate a direct comparison, the key performance metrics of **IR-825** and its counterparts are summarized in the table below. These values are compiled from various studies and can be influenced by the solvent and experimental conditions.



Property	IR-825	Indocyanine Green (ICG)	IR-1061	CH-4T
Absorption Max (λabs)	~810 nm	~780-800 nm (solvent dependent)[1]	~1064 nm	Varies
Emission Max (λem)	~830-850 nm[2]	~820-830 nm (can extend into NIR-II)[1]	~1064 nm[3]	Varies
Molar Extinction Coefficient (ε)	Data not readily available in NIR- II window	~1.5-2.5 x 10^5 M ⁻¹ cm ⁻¹ (in plasma)	Data not readily available	Data not readily available
Quantum Yield (QY) in NIR-II	3.82% (as IR- RGD in 10% BSA)[2]	Low, but enhanced in plasma/organic solvents[1]	~1.7%[3]	Enhanced by protein binding[4]
Photostability	Generally good	Moderate, prone to photobleaching[5][6][7]	Good	Good
Key Features	Carboxyl group for conjugation, photothermal therapy applications[3]	FDA-approved, clinically established[1]	High quantum yield in NIR-II	Quantum yield enhanced by protein binding[4] [5]

In-Depth Probe Analysis

IR-825: This dye is characterized by its carboxyl group, which allows for straightforward conjugation to targeting moieties such as peptides (e.g., RGD), making it suitable for targeted tumor imaging.[2] Its strong absorption in the NIR region also makes it an effective agent for photothermal therapy. When conjugated with c(RGDfC) to form IR-RGD and in the presence of 10% bovine serum albumin (BSA), its quantum yield in the NIR-II region is reported to be 3.82%.[2]



Indocyanine Green (ICG): As an FDA-approved dye, ICG is widely used in clinical applications. [1] While its peak emission is in the NIR-I window, it exhibits a significant fluorescence tail extending into the NIR-II region, particularly when bound to plasma proteins or in organic solvents.[1] However, ICG's photostability can be a limitation for long-term imaging studies.[5] [6][7]

IR-1061: This dye is a notable performer in the NIR-II window with a relatively high quantum yield of approximately 1.7%.[3] Its emission is centered at 1064 nm, placing it firmly within the NIR-II spectrum.[3] IR-1061 has been successfully encapsulated in nanoparticles for high-resolution in vivo vascular imaging.[3]

CH-4T: A key feature of the CH-4T dye is its ability to form complexes with proteins, which can lead to a significant enhancement of its quantum yield. This property makes it a promising candidate for in vivo applications where interaction with biological macromolecules is prevalent. [4][5]

Experimental Methodologies

Accurate and reproducible benchmarking requires standardized experimental protocols. Below are detailed methodologies for key experiments.

Quantum Yield Determination (Relative Method)

The quantum yield of a NIR-II probe is typically determined relative to a standard with a known quantum yield.



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Fig. 1: Workflow for relative quantum yield measurement.

Protocol:

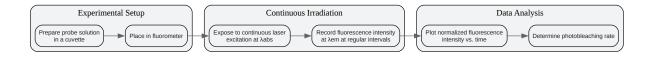


- Prepare Solutions: Prepare a series of dilutions of both the test sample and a reference standard (e.g., IR-26 in 1,2-dichloroethane) in the same spectroscopic grade solvent. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.
- Measure Absorbance: Using a UV-Vis-NIR spectrophotometer, measure the absorbance of each solution at the excitation wavelength.
- Measure Fluorescence: Using a spectrofluorometer equipped with a NIR-sensitive detector (e.g., InGaAs), measure the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.
- Data Analysis:
 - Correct the emission spectra for the instrument's spectral response.
 - Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.
 - Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
 - Determine the slope of the linear regression for both plots (GradX for the sample and GradST for the standard).
 - Calculate the quantum yield (ΦX) of the sample using the following equation: $\Phi X = \Phi ST * (GradX / GradST) * (nX² / nST²)$ where ΦST is the quantum yield of the standard, and nX and nST are the refractive indices of the sample and standard solutions, respectively.

Photostability Assessment

Photostability is crucial for probes used in longitudinal imaging studies.





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Fig. 2: Workflow for photostability assessment.

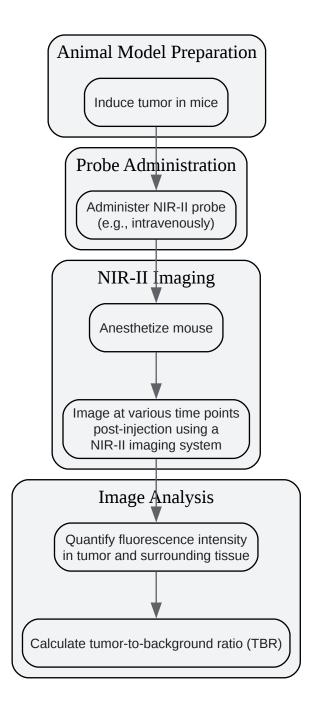
Protocol:

- Sample Preparation: Prepare a solution of the NIR-II probe in a suitable solvent at a concentration that gives a strong initial fluorescence signal.
- Instrumentation: Place the sample in a fluorometer.
- Irradiation: Continuously illuminate the sample with an excitation light source (e.g., a laser) at the probe's absorption maximum.
- Data Acquisition: Record the fluorescence emission intensity at the probe's emission maximum at regular time intervals over an extended period.
- Data Analysis: Plot the normalized fluorescence intensity as a function of irradiation time. A slower decay in fluorescence intensity indicates higher photostability.

In Vivo Tumor Imaging

This protocol outlines a general procedure for NIR-II fluorescence imaging of tumors in a murine model.





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Fig. 3: Workflow for in vivo tumor imaging.

Protocol:

 Animal Model: Establish a tumor model in mice (e.g., by subcutaneous injection of cancer cells).



- Probe Administration: Once tumors reach a suitable size, administer the NIR-II fluorescent probe via an appropriate route (e.g., intravenous injection). The dosage will depend on the probe's brightness and clearance rate.
- Imaging: At various time points post-injection, anesthetize the mice and perform whole-body
 imaging using a dedicated NIR-II imaging system. The system should be equipped with a
 suitable laser for excitation and an InGaAs camera for detection in the NIR-II range.
- Image Analysis:
 - Acquire images at different time points to assess the probe's biodistribution and tumor accumulation.
 - Quantify the fluorescence signal intensity in the tumor region and in adjacent normal tissue.
 - Calculate the tumor-to-background ratio (TBR) to evaluate the imaging contrast. A higher TBR indicates better tumor delineation.

Conclusion

IR-825 is a valuable NIR-II probe, particularly for applications requiring conjugation to targeting ligands and for photothermal therapy. Its performance, especially in terms of quantum yield when bound to proteins, is competitive. However, for applications demanding the highest possible brightness in the NIR-II window, probes like IR-1061 may be more suitable. The choice of the optimal NIR-II probe will ultimately depend on the specific requirements of the research application, including the desired imaging depth, duration, and whether targeted delivery or therapeutic capabilities are needed. This guide provides the foundational data and protocols to assist researchers in making an informed decision.

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